3,5-Dibromoimidazo[1,2-a]pyrazine
Overview
Description
3,5-Dibromoimidazo[1,2-a]pyrazine is a chemical compound that serves as a key intermediate in the synthesis of various imidazo[1,2-a]pyrazine derivatives. These derivatives are of significant interest due to their potential pharmacological activities, particularly as kinase inhibitors, which are important in the treatment of various diseases including cancer .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrazine derivatives can be achieved through the Groebke-Blackburn-Bienaymé multicomponent reaction, which involves the cyclisation of an aminopyrazine, an aldehyde, and an isocyanide . This method has been scaled up industrially, demonstrating its efficiency and applicability for producing various 3-aminoimidazo[1,2-a]pyrazines . Additionally, a series of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, which are closely related to the target compound, have been synthesized from 2-amino-3,5-dibromopyrazine, showcasing the versatility of dibromopyrazine derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrazine derivatives has been studied using various spectroscopic techniques. For instance, the 13C NMR chemical shifts and coupling constants of imidazo[1,2-a]pyrazine and its derivatives have been reported, providing insights into the electronic environment of the molecule and aiding in the study of nucleophilic substitution reactions . X-ray crystallography has also been employed to determine the structure of related compounds, such as diimidazo-[1,5-a:1',5'-d]pyrazinediones, which further contributes to the understanding of the structural aspects of this class of compounds .
Chemical Reactions Analysis
The chemical reactivity of 3,5-dibromoimidazo[1,2-a]pyrazine is highlighted by its participation in nucleophilic substitution reactions. For example, the substitution of the bromo groups by a methoxy group has been studied, demonstrating the compound's utility in synthesizing more complex molecules . The ability to undergo such reactions makes 3,5-dibromoimidazo[1,2-a]pyrazine a valuable building block in organic synthesis.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3,5-dibromoimidazo[1,2-a]pyrazine are not detailed in the provided papers, the properties of related imidazo[1,2-a]pyrazine derivatives can be inferred. These compounds are typically solid at room temperature and their solubility, melting points, and other physical properties are likely to be influenced by the nature of the substituents on the imidazo[1,2-a]pyrazine core . The chemical properties, such as reactivity and stability, are also determined by the substitution pattern on the imidazo[1,2-a]pyrazine scaffold .
Scientific Research Applications
3,5-Dibromoimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 63744-21-8 . It’s a versatile scaffold in organic synthesis and drug development . Here are some potential applications and relevant details:
- Organic Synthesis and Drug Development
- Summary of Application : Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It’s used in the synthesis of various complex organic compounds and potential drug molecules .
- Methods of Application : The specific methods of application can vary greatly depending on the target molecule. For example, one method involves aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, N,N-diisopropylethylamine (DIPEA), then treating diaminopyrazine with nitrite to form 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine .
- Results or Outcomes : The outcomes also depend on the specific synthesis or drug development process. In general, the use of 3,5-Dibromoimidazo[1,2-a]pyrazine can lead to the successful synthesis of the target molecule or drug .
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Pharmaceutical Applications
- Summary of Application : This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in antidepressant , antipsychotic , antihistamine , anti-fungal , anticancer , antioxidant , and anti-inflammatory drugs.
- Methods of Application : The specific methods of application can vary greatly depending on the target drug. For example, a Pfizer patent detailed the use of either isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, N,N-diisopropylethylamine (DIPEA), then treating diaminopyrazine with nitrite to form 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine .
- Results or Outcomes : The outcomes also depend on the specific drug development process. In general, the use of 3,5-Dibromoimidazo[1,2-a]pyrazine can lead to the successful synthesis of the target drug .
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Agrochemical Applications
- Summary of Application : Various pyridazinone derivatives, which can be synthesized from 3,5-Dibromoimidazo[1,2-a]pyrazine, are well known as agrochemicals .
- Methods of Application : The specific methods of application can vary greatly depending on the target agrochemical. The synthesis of these derivatives often involves complex organic chemistry procedures .
- Results or Outcomes : The outcomes also depend on the specific agrochemical development process. In general, the use of 3,5-Dibromoimidazo[1,2-a]pyrazine can lead to the successful synthesis of the target agrochemical .
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Antimicrobial Applications
- Summary of Application : Pyridazine and pyridazinone derivatives, which can be synthesized from 3,5-Dibromoimidazo[1,2-a]pyrazine, have shown a wide range of pharmacological activities such as antimicrobial .
- Methods of Application : The specific methods of application can vary greatly depending on the target antimicrobial drug. The synthesis of these derivatives often involves complex organic chemistry procedures .
- Results or Outcomes : The outcomes also depend on the specific antimicrobial drug development process. In general, the use of 3,5-Dibromoimidazo[1,2-a]pyrazine can lead to the successful synthesis of the target antimicrobial drug .
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Antidepressant Applications
- Summary of Application : This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in antidepressant .
- Methods of Application : The specific methods of application can vary greatly depending on the target antidepressant drug. For example, a Pfizer patent detailed the use of either isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, N,N-diisopropylethylamine (DIPEA), then treating diaminopyrazine with nitrite to form 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine .
- Results or Outcomes : The outcomes also depend on the specific antidepressant drug development process. In general, the use of 3,5-Dibromoimidazo[1,2-a]pyrazine can lead to the successful synthesis of the target antidepressant drug .
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Anti-inflammatory Applications
- Summary of Application : This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in anti-inflammatory .
- Methods of Application : The specific methods of application can vary greatly depending on the target anti-inflammatory drug. For example, a Pfizer patent detailed the use of either isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, N,N-diisopropylethylamine (DIPEA), then treating diaminopyrazine with nitrite to form 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine .
- Results or Outcomes : The outcomes also depend on the specific anti-inflammatory drug development process. In general, the use of 3,5-Dibromoimidazo[1,2-a]pyrazine can lead to the successful synthesis of the target anti-inflammatory drug .
Future Directions
Imidazopyridines, which include 3,5-Dibromoimidazo[1,2-a]pyrazine, have been the subject of significant research due to their wide range of biological activities . Future research may focus on the development of eco-friendly synthesis methods, exploration of new biological activities, and the design of new drugs based on the imidazopyridine scaffold .
properties
IUPAC Name |
3,5-dibromoimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-9-3-6-10-2-5(8)11(4)6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTHYCYGHSMBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CN=C2C=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557434 | |
Record name | 3,5-Dibromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromoimidazo[1,2-a]pyrazine | |
CAS RN |
63744-21-8 | |
Record name | 3,5-Dibromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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